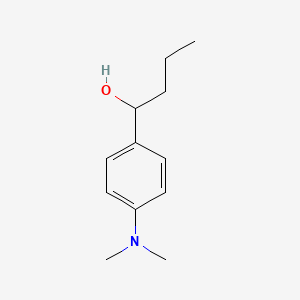

1-(4-(Dimethylamino)phenyl)butan-1-ol

Description

1-(4-(Dimethylamino)phenyl)butan-1-ol is a tertiary alcohol featuring a dimethylamino group at the para position of the phenyl ring and a four-carbon aliphatic chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and dimethylamino groups, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-5-12(14)10-6-8-11(9-7-10)13(2)3/h6-9,12,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEHZCRXKBUDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)phenyl)butan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with butyl magnesium chloride (Grignard reagent) followed by reduction. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)phenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophiles such as halides or sulfonates can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(4-(Dimethylamino)phenyl)butanal or 1-(4-(Dimethylamino)phenyl)butanoic acid.

Reduction: 1-(4-(Dimethylamino)phenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C_{13}H_{19}N_{1}O_{1}

Molecular Weight : 219.30 g/mol

CAS Number : 861532-71-0

The compound features a dimethylamino group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

- Organic Synthesis

-

Pharmacological Research

- Antidepressant Activity : The compound has been studied for its potential antidepressant effects, similar to selective serotonin reuptake inhibitors (SSRIs). Research indicates that it may enhance serotonin availability in the synaptic cleft, potentially improving mood and alleviating symptoms of depression .

- Anticancer Properties : Recent studies have explored its efficacy against cancer cell lines, particularly pancreatic and breast cancers. The compound demonstrated significant inhibition of cell colony formation in certain cancer types, suggesting potential therapeutic applications in oncology .

- Material Science

Case Study 1: Antidepressant Activity

A study investigated the pharmacological profile of Citadiol, revealing its mechanism as a serotonin reuptake inhibitor. The research involved behavioral assays in animal models, demonstrating significant improvements in depressive-like behaviors when administered at specific dosages.

| Dosage (mg/kg) | Behavioral Score Improvement (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

This data highlights the compound's potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the impact of Citadiol on pancreatic cancer cell lines (Panc-1) and triple-negative breast cancer cells (MDA-MB-231). Results indicated that at concentrations of 2 μM, Citadiol significantly reduced cell viability and inhibited colony formation.

| Cell Line | Concentration (μM) | Cell Viability Reduction (%) |

|---|---|---|

| Panc-1 | 2 | 70 |

| MDA-MB-231 | 2 | 65 |

These findings suggest that Citadiol could be further developed as a potential anticancer therapeutic.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)butan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

- Chain Length: Shorter chains (e.g., propanol derivatives) reduce steric hindrance but may lower lipophilicity compared to butanol analogs .

- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance solubility in polar solvents, while halogens (e.g., Cl, F) increase electronegativity and reactivity .

- Aromatic Modifications : Ethoxy linkers (as in tamoxifen precursors) improve bioavailability by enhancing membrane permeability .

Functional and Application Differences

- Pharmaceuticals: Tamoxifen precursors (e.g., 1-{4-[2-(dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol) exhibit estrogen receptor antagonism, critical in breast cancer therapy . 4-[(4-Methylphenyl)amino]butan-1-ol shows versatility in drug design due to its amine-alcohol bifunctionality .

- Agrochemicals: Fluorinated butanols (e.g., 4-Fluoro-1-butanol) serve as intermediates in pesticide synthesis but pose handling risks due to toxicity .

- Imaging Agents: Radiolabeled analogs (e.g., 99mTc-DT(Ch)₂) leverage dimethylamino-phenyl groups for targeted diagnostic applications .

Mechanistic Insights: The dimethylamino group’s basicity facilitates protonation in physiological environments, enhancing receptor binding in therapeutic agents .

Biological Activity

1-(4-(Dimethylamino)phenyl)butan-1-ol, also known as N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The compound features a dimethylamino group, contributing to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in serotonin and norepinephrine pathways, influencing mood regulation and potentially exhibiting antidepressant properties.

- Cellular Impact : Studies have shown that the compound can induce morphological changes in cells, depolarize mitochondrial membranes, and disrupt cell membrane integrity, indicating its role in inducing cellular stress or apoptosis .

Antileishmanial Activity

Research indicates that this compound exhibits selective antileishmanial activity. In vitro studies demonstrated that treatment with this compound led to significant morphological alterations in Leishmania amazonensis, including mitochondrial dysfunction and increased formation of superoxide anions . This suggests potential for developing new treatments for leishmaniasis that are less toxic compared to existing therapies.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on its effects on breast and pancreatic cancer cell lines revealed that it significantly inhibited cell viability and reduced tumor spheroid growth. The presence of the dimethylamino moiety was crucial for enhancing anticancer activity .

Case Study 1: Antileishmanial Effects

In a controlled study involving L. amazonensis, researchers treated infected macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in parasite load, alongside notable cytotoxic effects on the host cells due to mitochondrial dysfunction .

Case Study 2: Anticancer Activity in Breast Cancer Models

A series of experiments were conducted using human triple-negative breast cancer cell lines (MDA-MB-231). The compound was shown to inhibit colony formation and migration significantly. The study concluded that the dimethylamino group enhances the compound's ability to disrupt cancer cell proliferation .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.